molecular formula C14H20N2O4 B8434683 Tert-butyl 3-nitro-4-propylphenylcarbamate

Tert-butyl 3-nitro-4-propylphenylcarbamate

Cat. No.: B8434683
M. Wt: 280.32 g/mol
InChI Key: IDMWHCGVDQMWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-nitro-4-propylphenylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a nitro group, a propyl group, and a tert-butyl ester group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-nitro-4-propylphenylcarbamate typically involves the following steps:

    Nitration: The nitration of 4-propylphenol to introduce the nitro group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the organic compound, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-nitro-4-propylphenylcarbamate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 3-Amino-4-propyl-phenyl-carbamic acid tert-butyl ester.

    Hydrolysis: 3-Nitro-4-propyl-phenyl-carbamic acid and tert-butyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-nitro-4-propylphenylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-nitro-4-propylphenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules. The carbamate group can inhibit enzymes by carbamoylation of active site residues, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    (3-Nitro-4-methyl-phenyl)-carbamic acid tert-butyl ester: Similar structure with a methyl group instead of a propyl group.

    (3-Nitro-4-ethyl-phenyl)-carbamic acid tert-butyl ester: Similar structure with an ethyl group instead of a propyl group.

    (3-Nitro-4-isopropyl-phenyl)-carbamic acid tert-butyl ester: Similar structure with an isopropyl group instead of a propyl group.

Uniqueness

Tert-butyl 3-nitro-4-propylphenylcarbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propyl group provides a distinct steric and electronic environment compared to other alkyl-substituted analogs, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-(3-nitro-4-propylphenyl)carbamate

InChI

InChI=1S/C14H20N2O4/c1-5-6-10-7-8-11(9-12(10)16(18)19)15-13(17)20-14(2,3)4/h7-9H,5-6H2,1-4H3,(H,15,17)

InChI Key

IDMWHCGVDQMWTG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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